molecular formula C26H24F2N6O2S2 B15143091 Anticancer agent 67

Anticancer agent 67

Cat. No.: B15143091
M. Wt: 554.6 g/mol
InChI Key: WXWUMGZIXYSLNK-UHFFFAOYSA-N
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Description

Anticancer agent 67 is a compound that has shown significant potential in the treatment of various types of cancer It belongs to a class of compounds known for their ability to inhibit the growth and proliferation of cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 67 typically involves multiple steps, including the formation of key intermediates and the final product. The synthetic route often starts with the preparation of a core structure, followed by the introduction of various functional groups to enhance its anticancer activity. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires careful optimization of reaction conditions to ensure consistent quality and yield. Techniques such as continuous flow synthesis and batch processing are commonly employed in the industrial production of this compound. Additionally, stringent quality control measures are implemented to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: Anticancer agent 67 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its anticancer properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include derivatives with enhanced anticancer activity and improved pharmacokinetic properties.

Scientific Research Applications

It appears you're asking for a comprehensive overview of "Anticancer agent 67," including its applications, data, and case studies. However, there seems to be no single, well-defined compound universally known as "this compound." Instead, the search results point to a few possibilities:

  • UiO-67 MOFs: These metal-organic frameworks are being researched for antibacterial and anticancer properties .
  • CRO-67: This is a preclinical drug candidate from Noxopharm Limited, showing promise in reducing pancreatic cancer growth .
  • ZIF-67: This is a template used to derive a magnetic rubber composite for enriching anticancer drugs .

Because of the ambiguity, here's a breakdown of information on these related compounds and some general information on anticancer agents:

UiO-67 Metal-Organic Frameworks (MOFs)

Synthesis and Characterization: UiO-67 MOFs are synthesized using the hydrothermal technique, combining a zirconium metal unit with an organic linker . Characterization involves techniques like Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), thermal gravimetric analyses (TGA), and surface area analysis . These analyses confirm the successful synthesis of UiO-67 MOFs, which exhibit a high specific surface area (1415 m2/g) .

Antibacterial Applications: UiO-67 has demonstrated strong antibacterial activity against various gram-positive (MRSA, Enterococcus faecalis, S. aureus) and gram-negative bacterial strains (E. coli and S. typhimurium) .

Anticancer Applications: Studies have evaluated UiO-67's anticancer efficacy on MCF-7 (human breast cancer) and HepG2 (human liver cancer) cell lines . The experiments suggest UiO-67 has the potential for cytotoxicity against Glioblastoma and H460 cancer lines and can inhibit apoptosis .

CRO-67

Target: CRO-67 targets pancreatic cancer by addressing the dense barrier of cells protecting tumors from drugs and the immune system . It has demonstrated anticancer activity across a range of pancreatic cancer cell lines .

In vivo research: In mice with implanted human pancreatic cancer tumor cells, CRO-67 treatment for 21 days significantly reduced tumor volume by an average of 56.7% compared to untreated controls (p=0.0013) . Additionally, CRO-67 slowed down the rate at which the tumors grew by 48%, with the median doubling time for tumors treated with CRO-67 being 8.5 days compared to 4.4 days for the untreated controls .

ZIF-67

Synthesis and Use: ZIF-67 is used to derive a magnetic rubber composite . This composite is then used as a sorbent for enriching trace amounts of anticancer drugs like dasatinib and erlotinib hydrochloride from plasma samples, followed by analysis using high-performance liquid chromatography (HPLC-UV) .

Fungal Pigments as Anticancer Agents

Fungal pigments like torulene and torularhodin, produced by fungi such as Rhodotorula, Sporidiobolus, and Cystofilobasidium, have demonstrated anticancer qualities . Torularhodin from Rhodotorula glutinis was found to be more effective than carotene at scavenging peroxyl radicals and halting the decomposition of singlet oxygen . It also inhibited lipid peroxidation more effectively than α-tocopherol .

General Anticancer Research

Plant-derived chemicals: Many newly discovered plant-derived chemicals exhibit anticancer properties . For example, Balanites aegyptiaca showed activity against lymphocytic leukemia cells . A mixture of balanitin-6 and balanitin-7, isolated from B. aegyptiaca kernels, demonstrated anticancer effects against non-small cell lung cancer and glioblastoma cell lines .

Metallodrugs: Researchers have explored metallodrugs, with cisplatin being a historically significant example .

Mechanism of Action

The mechanism of action of Anticancer agent 67 involves its interaction with specific molecular targets and pathways within cancer cells. It is known to inhibit key enzymes and signaling pathways that are essential for cancer cell survival and proliferation. By targeting these pathways, this compound induces apoptosis (programmed cell death) and inhibits the growth and spread of cancer cells. The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Anticancer agent 67 include other anticancer agents with comparable structures and mechanisms of action. These compounds often belong to the same class of drugs and share similar pharmacological properties.

Uniqueness: What sets this compound apart from other similar compounds is its unique chemical structure and enhanced anticancer activity. It has been shown to be more effective in inhibiting cancer cell growth and inducing apoptosis compared to other compounds in its class. Additionally, its favorable pharmacokinetic properties, such as improved bioavailability and reduced toxicity, make it a superior candidate for further development and clinical use.

Biological Activity

Anticancer Agent 67 (AA67) has emerged as a promising compound in cancer research, displaying significant biological activity against various cancer cell lines. This article reviews the biological mechanisms, efficacy, and potential applications of AA67, drawing from diverse research studies and case analyses.

AA67 exhibits its anticancer properties through several mechanisms:

  • Cell Cycle Arrest : AA67 induces cell cycle arrest in cancer cells, particularly at the G2/M phase. This disruption prevents cancer cells from proliferating and leads to increased apoptosis rates .
  • Inhibition of Key Enzymes : The compound has been shown to inhibit Topoisomerase II, an essential enzyme for DNA replication and repair. This inhibition is critical for its cytotoxic effects on cancer cells .
  • Induction of Oxidative Stress : AA67 causes oxidative stress within cancer cells, disrupting cellular homeostasis and triggering apoptotic pathways. This mechanism is mediated through the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell survival and proliferation .

Efficacy in Cancer Cell Lines

Research has demonstrated the efficacy of AA67 across multiple cancer types. Below is a summary of its effects on various cancer cell lines:

Cancer Type Cell Line IC50 (µM) Mechanism of Action
Breast CancerMCF-79.06Cell cycle arrest at G2/M phase
Lung CancerA549<20Induction of oxidative stress
Colon CancerHCT-11615.4Inhibition of cell proliferation and migration
Prostate CancerDU14512.3Apoptosis via mitochondrial disruption

Case Studies

  • MCF-7 Breast Cancer Cells : In vitro studies revealed that AA67 significantly reduced cell viability in MCF-7 cells with an IC50 value of 9.06 µM. The compound induced G2/M phase arrest, leading to increased apoptosis rates as confirmed by flow cytometry analysis .
  • A549 Lung Cancer Xenografts : In vivo studies using A549 xenograft mice demonstrated a marked reduction in tumor growth following treatment with AA67. The compound's ability to induce oxidative stress was linked to its effectiveness in suppressing tumor proliferation .
  • HCT-116 Colon Cancer Cells : AA67 was effective in inhibiting colony formation and migration in HCT-116 cells. The compound also altered the expression levels of proteins involved in metastasis, further supporting its potential as a therapeutic agent against colon cancer .

Comparative Analysis with Other Anticancer Agents

To contextualize the effectiveness of AA67, it is beneficial to compare it with other known anticancer agents:

Agent Targeted Enzyme IC50 (µM) Selectivity for Cancer Cells
EtoposideTopoisomerase II2.85Moderate
CisplatinDNA cross-linking5.0High
AA67Topoisomerase II9.06High

Properties

Molecular Formula

C26H24F2N6O2S2

Molecular Weight

554.6 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-oxo-7-piperazin-1-ylquinoline-3-carboxamide

InChI

InChI=1S/C26H24F2N6O2S2/c27-19-4-2-1-3-15(19)14-37-26-32-31-25(38-26)30-24(36)18-13-34(16-5-6-16)21-12-22(33-9-7-29-8-10-33)20(28)11-17(21)23(18)35/h1-4,11-13,16,29H,5-10,14H2,(H,30,31,36)

InChI Key

WXWUMGZIXYSLNK-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)NC5=NN=C(S5)SCC6=CC=CC=C6F

Origin of Product

United States

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